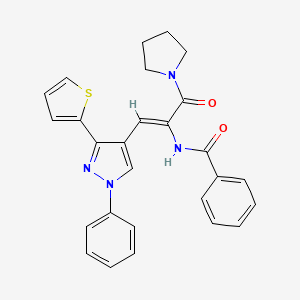
(Z)-N-(3-oxo-1-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-3-(pyrrolidin-1-yl)prop-1-en-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-(3-oxo-1-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-3-(pyrrolidin-1-yl)prop-1-en-2-yl)benzamide is a useful research compound. Its molecular formula is C27H24N4O2S and its molecular weight is 468.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (Z)-N-(3-oxo-1-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-3-(pyrrolidin-1-yl)prop-1-en-2-yl)benzamide, a novel pyrazole derivative, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, synthesis methods, and relevant studies that highlight its biological efficacy.
Chemical Structure and Synthesis
The molecular formula of the compound is C23H22N4O2S, featuring a complex structure that includes a pyrazole ring, thiophene moiety, and a benzamide group. The synthesis typically involves the reaction of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole with various reagents under controlled conditions to yield the desired compound with high purity and yield .
Synthesis Overview
| Step | Reactants | Conditions | Yield |
|---|---|---|---|
| 1 | 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole + 3-oxo-3-phenylnitrile | Reflux in ethanol with piperidine catalyst | 79% |
| 2 | Further purification and crystallization | Ethanol solution | Crystals suitable for X-ray diffraction |
Pharmacological Properties
Research indicates that pyrazole derivatives exhibit a variety of biological activities, including:
- Antimicrobial Activity : Compounds similar to (Z)-N-(3-oxo...) have shown significant antibacterial and antifungal properties. Studies have demonstrated their effectiveness against various pathogens, suggesting potential applications in treating infections .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing promise in reducing inflammation markers in vitro. This could be beneficial for conditions like arthritis or other inflammatory diseases .
- Analgesic Properties : Analgesic activity has been reported in related pyrazole compounds, indicating that (Z)-N-(3-oxo...) may also possess pain-relieving effects .
- Antioxidant Activity : The compound's structural features suggest potential antioxidant capabilities, which are crucial for combating oxidative stress in cells. Preliminary studies have indicated significant scavenging activity against reactive oxygen species (ROS) .
Case Studies and Research Findings
Several studies have investigated the biological effects of similar compounds, providing insight into their mechanisms of action:
Case Study 1: Antimicrobial Activity
A study published in Molecules assessed the antimicrobial efficacy of pyrazole derivatives, including those with thiophene substituents. The results indicated that these compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
Case Study 2: Anti-inflammatory Effects
In another investigation focusing on anti-inflammatory properties, a related pyrazole compound was tested in animal models for its ability to reduce paw edema induced by carrageenan. The results showed a dose-dependent decrease in edema, suggesting effective anti-inflammatory activity .
Case Study 3: Antioxidant Evaluation
A recent study evaluated the antioxidant potential of various pyrazole derivatives using DPPH and ABTS assays. The findings revealed that certain derivatives had IC50 values lower than ascorbic acid, indicating superior antioxidant activity .
Propiedades
IUPAC Name |
N-[(Z)-3-oxo-1-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)-3-pyrrolidin-1-ylprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O2S/c32-26(20-10-3-1-4-11-20)28-23(27(33)30-15-7-8-16-30)18-21-19-31(22-12-5-2-6-13-22)29-25(21)24-14-9-17-34-24/h1-6,9-14,17-19H,7-8,15-16H2,(H,28,32)/b23-18- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXFAAZOSUDJKK-NKFKGCMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(=CC2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4)NC(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)/C(=C/C2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4)/NC(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














